Technical Guide: 3-(Difluoromethyl)-4,4-dimethylpentanoic Acid
Technical Guide: 3-(Difluoromethyl)-4,4-dimethylpentanoic Acid
[1]
Part 1: Executive Technical Summary[1]
Compound Identity
-
Chemical Name: 3-(Difluoromethyl)-4,4-dimethylpentanoic acid[1][2][3][4]
-
Molecular Formula: C
H F O [1] -
Molecular Weight: 180.19 g/mol [4]
-
Classification: Fluorinated Aliphatic Carboxylic Acid / Medicinal Chemistry Building Block[1]
Strategic Significance
3-(Difluoromethyl)-4,4-dimethylpentanoic acid represents a high-value "designer" scaffold in modern medicinal chemistry.[1] It combines two critical structural motifs: a bulky, metabolically stable tert-butyl-like tail (the 4,4-dimethyl group) and a difluoromethyl (-CHF
The -CHF
Part 2: Physicochemical Profile & Structural Logic[5]
Structural Analysis
The molecule features a pentanoic acid backbone.[1] The C3 position is chiral (though often supplied as a racemate unless specified) and bears the difluoromethyl group.[1] The C4 position is quaternary, providing significant steric bulk that protects the C3 position from metabolic attack.[1]
| Property | Value / Description |
| SMILES | CC(C)(C)C(CC(=O)O)C(F)F |
| InChI Key | Predicted based on structure |
| LogP (Predicted) | ~2.3 - 2.6 (Highly Lipophilic) |
| pKa (Predicted) | ~4.7 - 4.8 (Carboxylic Acid) |
| H-Bond Donors | 1 (COOH) + 1 (CHF |
| H-Bond Acceptors | 2 (COOH) + 2 (Fluorines) |
| Rotatable Bonds | 3 |
The "Fluorine Effect" in SAR
In Structure-Activity Relationship (SAR) studies, this scaffold is used to replace non-fluorinated analogs (like 3-isopropyl-4,4-dimethylpentanoic acid) to achieve:
-
Metabolic Stability: The C-F bond is stronger than C-H, resisting cytochrome P450 oxidation.[1]
-
Conformational Locking: The gauche effect of the fluorine atoms can lock the alkyl chain into specific conformations, potentially improving binding affinity to target proteins.[1]
-
Lipophilicity Modulation: The -CHF
group increases lipophilicity ( ) less drastically than a -CF group, while providing unique electronic properties.[1]
Part 3: Synthetic Methodology
As a specialized building block, the synthesis of CAS 1889667-88-2 typically requires advanced organofluorine methodologies.[1] The most robust route involves the conjugate addition of a difluoromethyl group to an
Retrosynthetic Analysis
The target molecule can be disconnected at the C3-CHF
Figure 1: Retrosynthetic logic for the construction of the sterically hindered fluorinated core.
Protocol: Conjugate Difluoromethylation (Canonical Route)
Note: This protocol adapts standard methodologies for beta-difluoromethylation of acrylates.[1]
Step 1: Preparation of the Michael Acceptor
-
Reactants: 3,3-Dimethylbutyraldehyde (Pivalaldehyde derivative) + Triethyl phosphonoacetate.[1]
-
Conditions: NaH, THF, 0°C to RT.
-
Mechanism: Horner-Wadsworth-Emmons (HWE) reaction yields the E-isomer of Ethyl 4,4-dimethylpent-2-enoate .[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 2: Introduction of the -CHF
-
Reagents: Ethyl 4,4-dimethylpent-2-enoate + Difluoromethyl sulfinate (e.g., Zn(SO
CF H) - Baran's Reagent) + tert-Butyl hydroperoxide (TBHP).[1] -
Solvent: DCM/Water biphasic system.
-
Conditions: Ambient temperature, open to air (radical initiation).
-
Mechanism: A difluoromethyl radical (
CF H) is generated and adds to the -position of the alkene.[1] The resulting radical is quenched to form the saturated ester.[1]
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Process: Saponification of the ester.
-
Workup: Acidification with HCl to pH 2, extraction with EtOAc.
-
Result: 3-(Difluoromethyl)-4,4-dimethylpentanoic acid as a white/off-white solid.[1]
Part 4: Applications in Drug Discovery[1]
This molecule acts as a versatile "warhead" or scaffold modifier.[1]
Bioisosteric Replacement Strategy
Researchers utilize this acid to synthesize amides (via coupling with amines) that mimic:
-
Leucine/Isoleucine side chains: But with higher metabolic stability.[1]
-
Lipophilic pockets: Targeting hydrophobic regions in GPCRs or Kinases.[1]
Pathway: Amide Coupling Workflow
To incorporate this acid into a drug candidate:
-
Activation: The acid is converted to an acid chloride (using Oxalyl Chloride/DMF) or an activated ester (HATU/DIEA).[1]
-
Coupling: Reacted with a primary or secondary amine (R-NH
).[1] -
Outcome: Formation of a robust amide bond where the 3-difluoromethyl-4,4-dimethylpentyl group acts as a hydrophobic anchor.[1]
Figure 2: Integration of the acid into medicinal chemistry workflows.[1]
Part 5: Safety & Handling Guidelines
While specific toxicological data for this exact CAS is proprietary, it should be handled as a Category 3 Irritant (standard for fluorinated aliphatic acids).[1]
-
Hazard Statements (GHS):
-
Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen). The C-F bonds are stable, but the carboxylic acid moiety is reactive.[1]
-
Disposal: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF) generation.[1]
References
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Sigma-Aldrich. 3-(Difluoromethyl)-4,4-dimethylpentanoic acid Product Detail. Accessed via search. Link
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CymitQuimica. Building Blocks: 3-(Difluoromethyl)-4,4-dimethylpentanoic acid. Link
-
Fujiwara, Y., et al. (2012).[1] "Practical, Innate Difluoromethylation of Heterocycles and Electron-Deficient Olefins." Nature (Methodology for radical difluoromethylation).[1] Link[1]
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Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
